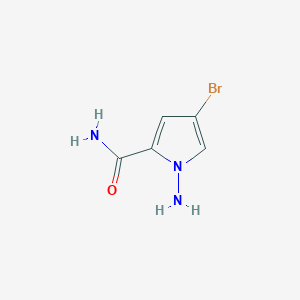

1-Amino-4-bromo-1H-pyrrole-2-carboxamide

Description

Significance of Pyrrole (B145914) Heterocycles in Chemical Sciences

The pyrrole ring is a fundamental structural motif found in a multitude of biologically significant molecules, including heme, chlorophyll, and vitamin B12. researchgate.net Its aromatic character and the presence of the nitrogen atom make it a versatile building block in organic synthesis, capable of undergoing a variety of chemical transformations. numberanalytics.comresearchgate.net

In the realm of medicinal chemistry, the pyrrole scaffold is a key component in numerous approved drugs. nih.gov Its ability to participate in hydrogen bonding and other non-covalent interactions allows for effective binding to biological targets. nih.gov The therapeutic applications of pyrrole-containing drugs span a wide range of diseases, including bacterial and fungal infections, cancer, inflammation, and neurological disorders. nih.govrsc.org

Beyond pharmaceuticals, pyrrole derivatives are crucial in materials science. numberanalytics.com Polypyrrole, a conducting polymer, has found applications in sensors, energy storage devices, and other electronic components due to its electrical conductivity and environmental stability. numberanalytics.com The versatility of the pyrrole ring allows for the tuning of its electronic and optical properties through chemical modification, making it a valuable component in the development of novel materials. researchgate.net

Key Applications of Pyrrole Derivatives:

| Field | Examples of Applications |

| Medicinal Chemistry | Antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral agents. nih.govnih.gov |

| Materials Science | Conducting polymers (polypyrrole), sensors, and optoelectronic devices. numberanalytics.com |

| Agrochemicals | Herbicides, insecticides, and fungicides. |

| Organic Synthesis | Versatile intermediate for the synthesis of more complex molecules. numberanalytics.com |

Overview of Brominated Pyrrole Derivatives in Academic Research

The introduction of bromine atoms onto the pyrrole ring significantly influences the compound's chemical and biological properties. Bromination can alter the electron density of the pyrrole ring, affecting its reactivity and interaction with biological targets. semanticscholar.org A vast number of brominated pyrrole alkaloids have been isolated from marine organisms, particularly sponges, and many exhibit potent biological activities. nih.gov

These naturally occurring bromopyrrole alkaloids have demonstrated a wide spectrum of bioactivities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. nih.gov This has spurred significant interest in the synthesis of these natural products and their analogs to explore their therapeutic potential further. nih.govchim.it

In synthetic chemistry, brominated pyrroles serve as versatile intermediates. researchgate.net The bromine atoms can be readily displaced or participate in cross-coupling reactions, providing a handle for further molecular elaboration. researchgate.net This has made them valuable building blocks in the construction of complex molecular architectures for various research applications. nbinno.com The regioselective bromination of pyrrole derivatives is an active area of research, with various methods being developed to control the position of bromination on the pyrrole ring. researchgate.netacs.org

Biological Activities of Brominated Pyrrole Alkaloids:

| Biological Activity |

| Antimicrobial |

| Antiviral |

| Anticancer |

| Anti-inflammatory |

| Antifeedant |

| Anti-biofilm |

Data sourced from a review on marine bromopyrrole alkaloids. nih.gov

Structural Characteristics and Research Relevance of 1-Amino-4-bromo-1H-pyrrole-2-carboxamide

This compound is a synthetic compound that combines several key structural features. The core of the molecule is a pyrrole ring, which is substituted with three functional groups: an amino group at the 1-position (the nitrogen of the pyrrole ring), a bromine atom at the 4-position, and a carboxamide group at the 2-position.

The presence of the 1-amino group is a distinguishing feature, as many naturally occurring and synthetic pyrroles have a hydrogen or an alkyl/aryl substituent at this position. This N-amino functionality can influence the compound's conformation and electronic properties and provides an additional site for chemical modification.

The bromine atom at the 4-position, as discussed previously, can enhance biological activity and serves as a synthetic handle. The carboxamide group at the 2-position is a common functional group in biologically active molecules, capable of forming hydrogen bonds with protein targets. researchgate.net Pyrrole-2-carboxamide derivatives, in general, have been investigated for a variety of medicinal applications, including as inhibitors of mycobacterial membrane protein Large 3 (MmpL3) for the treatment of tuberculosis. nih.gov

The specific combination of these three functional groups on the pyrrole scaffold makes this compound a molecule of interest for chemical synthesis and drug discovery. chemscene.com It can be utilized as a building block for the synthesis of more complex heterocyclic systems. The unique arrangement of its substituents offers the potential for specific interactions with biological macromolecules, making it a relevant scaffold for screening in various biological assays. While extensive research specifically on this compound is not widely published, its structural motifs are present in compounds that are actively being investigated for their therapeutic potential.

Structural Features of this compound:

| Position | Substituent | Potential Significance |

| 1 | Amino (-NH2) | Influences conformation and electronic properties; site for further functionalization. |

| 2 | Carboxamide (-CONH2) | Potential for hydrogen bonding with biological targets; common in bioactive molecules. researchgate.net |

| 4 | Bromo (-Br) | Can enhance biological activity; serves as a synthetic handle for further reactions. |

Structure

3D Structure

Properties

IUPAC Name |

1-amino-4-bromopyrrole-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3O/c6-3-1-4(5(7)10)9(8)2-3/h1-2H,8H2,(H2,7,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLMRKXQGCOKIFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(C=C1Br)N)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Studies of 1 Amino 4 Bromo 1h Pyrrole 2 Carboxamide

Reactions at the Bromine Center (C4)

The bromine atom at the C4 position of the pyrrole (B145914) ring is a key site for functionalization. Its reactivity is influenced by the electron-withdrawing nature of the carboxamide group at the C2 position, which activates the ring for certain types of substitution. Palladium-catalyzed cross-coupling reactions are particularly effective for modifying this position.

Nucleophilic Substitution Reactions with Various Nucleophiles (e.g., Amines, Thiols, Alkoxides, Cyanide)

Direct nucleophilic aromatic substitution (SNAr) on the electron-rich pyrrole ring is generally challenging. However, the presence of the electron-withdrawing carboxamide group at C2 enhances the electrophilicity of the ring, making SNAr reactions more feasible at the C4 position. More commonly, the substitution of the bromine atom is achieved through transition metal-catalyzed cross-coupling reactions, which proceed under milder conditions and offer broader substrate scope.

Palladium-Catalyzed Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds by reacting an organohalide with a boronic acid in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org Studies on analogous compounds, such as 4-bromopyrrole-2-carboxylate esters, have shown that this reaction is effective for introducing various aryl groups at the C4 position. scribd.comresearchgate.net A notable challenge in these reactions is a competing reductive debromination, where the bromine atom is replaced by a hydrogen. This side reaction is particularly prominent when the pyrrole nitrogen is unprotected. researchgate.net Protection of the nitrogen, for instance with a tert-butyloxycarbonyl (BOC) group, has been shown to suppress this dehalogenation and improve the yield of the desired coupled product. scribd.comresearchgate.net

| Entry | Boronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 82 | scribd.com |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 84 | scribd.com |

| 3 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 68 | scribd.com |

| 4 | 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | scribd.com |

Table 1. Examples of Suzuki-Miyaura Coupling Reactions on BOC-Protected Ethyl 4-bromopyrrole-2-carboxylate. scribd.com

Palladium-Catalyzed Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is another cornerstone of palladium catalysis, enabling the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgacsgcipr.org This reaction represents a highly plausible strategy for introducing a wide variety of amine nucleophiles at the C4 position of 1-Amino-4-bromo-1H-pyrrole-2-carboxamide. The versatility of this method allows for the coupling of primary and secondary amines, anilines, and other nitrogen-containing heterocycles, offering a direct route to novel 4-amino-pyrrole derivatives. libretexts.org While specific examples on the target compound are not extensively documented, the reaction's broad applicability to other brominated heterocycles supports its potential utility. researchgate.net

Reductive Debromination and Hydrogenation Strategies

The removal of the bromine atom at the C4 position to yield the parent 1-Amino-1H-pyrrole-2-carboxamide can be achieved through several reductive methods.

As previously noted, reductive debromination can occur as a significant side reaction during palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, when the pyrrole nitrogen is unprotected. scribd.comresearchgate.net This occurs when a hydride species, often from the solvent or other reagents, displaces the halide on the palladium intermediate before the desired transmetalation step. While often undesirable, these conditions can be optimized if the debrominated product is the target.

A more direct and controlled method for debromination is catalytic hydrogenation. This process, often referred to as hydrogenolysis, involves reacting the bromo-compound with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C). nih.gov This is a standard and effective method for the cleavage of carbon-halogen bonds.

Transformations Involving the Carboxamide Moiety (C2)

The carboxamide group at the C2 position is a robust functional group that can undergo various transformations, providing another avenue for derivatization.

Amide Hydrolysis under Acidic or Basic Conditions

The carboxamide functional group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions, typically with heating. This reaction would convert this compound into 4-bromo-1-amino-1H-pyrrole-2-carboxylic acid. The resulting carboxylic acid is a valuable intermediate itself, enabling further modifications such as esterification or different amide coupling reactions. Studies on related pyrrole-3-carboxylic acid esters have demonstrated the feasibility of hydrolyzing ester groups to carboxylic acids on the pyrrole scaffold, suggesting the analogous transformation of the amide is a standard chemical process. nih.gov

Derivatization via the Amide Nitrogen

The primary amide contains N-H bonds that can be functionalized, although direct alkylation or acylation can sometimes be challenging. A more common and versatile strategy for producing N-substituted carboxamides involves the initial hydrolysis of the amide to the carboxylic acid, followed by a coupling reaction with a desired primary or secondary amine. This two-step sequence is a cornerstone of medicinal chemistry for building molecular diversity. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC), often in combination with activators like 1-Hydroxybenzotriazole (HOBt), are used to facilitate the formation of the new amide bond. This approach is central to the synthesis of many pyrrole-carboxamide-containing natural products and their analogs, like the oroidin (B1234803) alkaloids. researchgate.netnih.govrsc.org

Reactivity of the Pyrrole Nitrogen (N1) and the 1-Amino Group

The 1-amino group fundamentally alters the electronic properties and reactivity of the pyrrole nitrogen compared to a standard pyrrole. This N-amino functionality, which is essentially a substituted hydrazine, is the most distinctive feature of the molecule.

The lone pair of electrons on the exocyclic nitrogen can participate in resonance with the pyrrole ring, influencing its aromaticity and reactivity. The 1-amino group is expected to be nucleophilic. Based on the general reactivity of N-amino heterocycles and hydrazines, this group would likely undergo acylation with acyl chlorides or anhydrides to form N-acylamino derivatives, or react with aldehydes and ketones to form the corresponding N-pyrrolyl hydrazones.

Furthermore, the pyrrole ring itself, being part of an N-amino system, may exhibit different reactivity in electrophilic substitution reactions compared to simple pyrroles. The N-amino group can direct incoming electrophiles, although the specifics would depend on the reaction conditions and the nature of the electrophile. Because the nitrogen's lone pair is integral to the aromatic system, protonation and subsequent reactions that disrupt this aromaticity are generally unfavorable. libretexts.orglibretexts.org

Electrophilic Reactions on the Pyrrole Ring System

The pyrrole ring is significantly more reactive towards electrophiles than benzene. onlineorganicchemistrytutor.comyoutube.com This heightened reactivity is due to the participation of the nitrogen lone pair in the aromatic π-electron system, which increases the electron density of the ring carbons. Electrophilic substitution on an unsubstituted pyrrole ring preferentially occurs at the C2 (α) position, as the carbocation intermediate formed by attack at this position is better stabilized by resonance, with three possible resonance structures. onlineorganicchemistrytutor.comyoutube.com Attack at the C3 (β) position results in an intermediate with only two resonance contributors, making it less stable. onlineorganicchemistrytutor.com

In the case of this compound, the free C3 and C5 positions are potential sites for electrophilic attack. The directing effects of the existing substituents must be considered to predict the outcome of such reactions.

1-Amino Group (-NH2): The amino group attached to the ring nitrogen is a strong activating group. It donates electron density to the pyrrole ring through resonance, further enhancing its reactivity towards electrophiles. N-substituents can influence the regioselectivity of electrophilic substitution. researchgate.net

2-Carboxamide (B11827560) Group (-CONH2): The carboxamide group is an electron-withdrawing group and therefore deactivating. cdnsciencepub.com Such groups at the C2 position tend to direct incoming electrophiles to the C4 and C5 positions. cdnsciencepub.comresearchgate.net

4-Bromo Group (-Br): Halogens are deactivating groups due to their inductive electron withdrawal but are ortho- and para-directors because of their ability to donate a lone pair of electrons through resonance. In the context of the pyrrole ring, a bromine at C4 would direct incoming electrophiles to the adjacent C3 and C5 positions.

| Substituent | Position | Electronic Effect | Reactivity Effect | Directing Influence |

|---|---|---|---|---|

| -NH2 | N1 | Electron-donating (resonance) | Activating | C2, C5 |

| -CONH2 | C2 | Electron-withdrawing (resonance and inductive) | Deactivating | C4, C5 |

| -Br | C4 | Electron-withdrawing (inductive), Electron-donating (resonance) | Deactivating | C3, C5 |

Exploration of Intramolecular Cyclization Pathways

The arrangement of the 1-amino and 2-carboxamide groups in this compound provides a scaffold for potential intramolecular cyclization reactions. The proximity of the nucleophilic amino group and the electrophilic carbonyl carbon of the carboxamide can facilitate ring closure under appropriate conditions, leading to the formation of a fused heterocyclic system.

A plausible and well-documented cyclization pathway for 1-aminopyrrole (B1266607) derivatives involves condensation reactions to form fused pyridazine (B1198779) rings. beilstein-journals.orgnih.gov Specifically, the intramolecular reaction of the 1-amino and 2-carboxamide functionalities could lead to the formation of a pyrrolo[1,2-b]pyridazinone derivative. This type of reaction typically involves the formation of an amide bond between the N1-amino group and a carbonyl group, which in this case would require a condensation reaction with the adjacent carboxamide. britannica.comyoutube.com The reaction would likely proceed via nucleophilic attack of the exocyclic amino group on the carbonyl carbon of the carboxamide, followed by the elimination of ammonia (B1221849). This would result in the formation of a new six-membered ring fused to the pyrrole core.

The synthesis of the pyrrolo[1,2-b]pyridazine (B13699388) ring system has been achieved through various methods, including 1,3-dipolar cycloaddition reactions and condensation reactions starting from 1-aminopyrrole precursors. beilstein-journals.orgnih.govresearchgate.net The formation of this fused bicyclic system from this compound represents a viable synthetic route to novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. beilstein-journals.orgnih.gov

Impact of Polyfunctional Groups on Overall Reactivity and Versatility

The presence of multiple functional groups on the this compound scaffold imparts a complex reactivity profile and significant synthetic versatility. The interplay between the activating N-amino group and the deactivating C2-carboxamide and C4-bromo groups creates a nuanced landscape for chemical transformations.

The strong activating effect of the N-amino group enhances the nucleophilicity of the pyrrole ring, making electrophilic substitution reactions feasible even with the presence of two deactivating groups. byjus.com This allows for the selective introduction of further substituents onto the pyrrole core, primarily at the C5 position.

The three distinct functional groups also offer multiple handles for derivatization:

The N-amino group can act as a nucleophile in reactions with various electrophiles, allowing for N-alkylation, N-acylation, or the formation of Schiff bases.

The carboxamide group can undergo hydrolysis to the corresponding carboxylic acid, which can then be converted to other functional groups such as esters or subjected to decarboxylation. cdnsciencepub.com The amide nitrogen can also be involved in substitution reactions.

The bromo substituent is a key functional group for cross-coupling reactions, such as Suzuki, Stille, or Heck reactions. wikipedia.org This enables the introduction of a wide variety of carbon-based substituents at the C4 position, dramatically increasing the structural diversity of accessible derivatives. The bromine can also be removed via catalytic hydrogenation if desired. cdnsciencepub.comresearchgate.net

This polyfunctionality makes this compound a valuable intermediate in organic synthesis. It can serve as a platform for the construction of more complex molecules, including fused heterocyclic systems through intramolecular reactions and highly decorated pyrrole derivatives via selective functionalization at its various reactive sites.

| Compound Name |

|---|

| This compound |

| pyrrolo[1,2-b]pyridazinone |

Advanced Spectroscopic Characterization Techniques for Structural Confirmation and Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For a molecule with the complexity of 1-Amino-4-bromo-1H-pyrrole-2-carboxamide, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments and Substitution Patterns

Proton (¹H) NMR spectroscopy would be the initial and most informative experiment performed to characterize this compound. This technique provides data on the number of distinct proton environments, their chemical shifts (δ), the number of neighboring protons (spin-spin coupling), and the relative number of protons in each environment (integration).

For this compound, the expected ¹H NMR spectrum would display distinct signals corresponding to the protons on the pyrrole (B145914) ring, the amino group (-NH₂), and the carboxamide group (-CONH₂). The substitution pattern on the pyrrole ring is a key feature that would be confirmed by ¹H NMR. The protons at positions 3 and 5 of the pyrrole ring would exhibit characteristic chemical shifts and coupling patterns that are influenced by the adjacent electron-withdrawing (carboxamide) and electron-donating (amino) groups, as well as the bromine atom.

A hypothetical data table for the expected ¹H NMR signals is presented below. Please note that specific chemical shift values and coupling constants are predictive and would require experimental verification.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-3 (pyrrole) | 6.5 - 7.0 | Doublet | 2 - 4 | 1H |

| H-5 (pyrrole) | 7.0 - 7.5 | Doublet | 2 - 4 | 1H |

| -NH₂ (amino) | 5.0 - 6.0 | Broad Singlet | - | 2H |

| -CONH₂ (carboxamide) | 7.5 - 8.5 | Two Broad Singlets | - | 2H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Complementing the ¹H NMR data, Carbon-13 (¹³C) NMR spectroscopy provides crucial information about the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum, allowing for the direct observation of the carbon skeleton.

The spectrum would be expected to show signals for the four carbon atoms of the pyrrole ring and the carbon of the carboxamide group. The chemical shifts of the pyrrole carbons would be indicative of their electronic environment, with the carbon bearing the bromine atom (C-4) and the carbons adjacent to the nitrogen and carboxamide groups (C-2 and C-5) showing characteristic downfield shifts.

A predictive ¹³C NMR data table is provided below. These values are estimates and would need to be confirmed by experimental data.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (pyrrole) | 120 - 130 |

| C-3 (pyrrole) | 110 - 120 |

| C-4 (pyrrole) | 90 - 100 |

| C-5 (pyrrole) | 115 - 125 |

| C=O (carboxamide) | 160 - 170 |

Advanced 2D NMR Techniques (e.g., COSY, HMBC, HSQC) for Connectivity Elucidation

While 1D NMR provides foundational information, 2D NMR experiments are indispensable for unambiguously establishing the intricate network of atomic connections within this compound.

Correlation Spectroscopy (COSY): This experiment would reveal correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would definitively show the coupling between the H-3 and H-5 protons of the pyrrole ring, confirming their adjacent relationship.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. This would allow for the unambiguous assignment of the ¹H signals for H-3 and H-5 to their corresponding carbon signals (C-3 and C-5) in the ¹³C NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound and can also be used to deduce structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is essential for the unequivocal confirmation of the elemental formula of this compound. By measuring the mass with very high accuracy (typically to four or five decimal places), HRMS allows for the calculation of a unique elemental composition.

For this compound (C₅H₅BrN₄O), the calculated exact mass would be compared to the experimentally measured mass. The presence of bromine would be readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in two major peaks in the mass spectrum separated by two mass units.

| Formula | Calculated Monoisotopic Mass (m/z) | Isotope |

| C₅H₅⁷⁹BrN₄O | 215.9698 | [M+H]⁺ |

| C₅H₅⁸¹BrN₄O | 217.9677 | [M+H]⁺ |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) provides deeper structural insights by inducing the fragmentation of a selected parent ion and analyzing the resulting fragment ions. By studying the fragmentation pattern of the protonated molecular ion of this compound, the connectivity of the different functional groups can be further corroborated.

Following a comprehensive search of publicly available scientific literature, specific experimental data for the advanced spectroscopic characterization of the compound This compound could not be located. The required detailed research findings for Infrared (IR) Spectroscopy, Elemental Analysis, and X-ray Crystallography for this exact molecule are not present in the retrieved sources.

Therefore, it is not possible to generate the article with the requested scientifically accurate and verifiable data for the specified subsections. Information on related but structurally different compounds, such as 4-bromo-1H-pyrrole-2-carboxylic acid, was found but cannot be used as a substitute, in adherence with the strict focus on the subject compound.

Computational Chemistry and Theoretical Investigations of 1 Amino 4 Bromo 1h Pyrrole 2 Carboxamide

Application of Chemoinformatics and QSAR Methodologies

No published QSAR studies specifically involving 1-Amino-4-bromo-1H-pyrrole-2-carboxamide were found.

Without dedicated theoretical studies on this specific molecule, any attempt to provide the requested detailed analysis would be speculative and would not meet the required standards of scientific accuracy.

Advanced Research Applications and Potential of 1 Amino 4 Bromo 1h Pyrrole 2 Carboxamide

Applications in Complex Organic Synthesis

The unique arrangement of functional groups—an amino group at the 1-position, a bromine atom at the 4-position, and a carboxamide at the 2-position—on the pyrrole (B145914) ring makes 1-amino-4-bromo-1H-pyrrole-2-carboxamide a highly valuable and reactive intermediate in the field of complex organic synthesis. Its structural features provide multiple reaction sites for building intricate molecular architectures.

Versatile Building Block for the Construction of Diverse Heterocyclic Systems

The this compound scaffold is a key starting material for creating a wide array of more complex heterocyclic compounds. The bromine atom is a particularly useful functional handle; as a good leaving group, it can be readily displaced by various nucleophiles in substitution reactions, allowing for the introduction of new atoms and functional groups. This reactivity is fundamental to its role as a versatile building block.

Furthermore, the amino and carboxamide groups can be modified or can participate in cyclization reactions to form fused ring systems. Pyrrole-based enaminones, for example, have been utilized as building blocks for the synthesis of fused aza-bridged heterocyclic compounds like indolizines and pyrrolo[1,2-a]pyrazines. mdpi.com Similarly, nitropyrrole-based compounds serve as crucial intermediates in the synthesis of modified DNA minor-groove binders. nih.gov The pyrrole ring itself is a significant structure in chemistry, forming the core of many biologically active compounds. nih.gov

Below is a table illustrating the types of heterocyclic systems that can be generated from functionalized pyrrole precursors.

| Precursor Class | Resulting Heterocyclic System | Synthetic Utility |

| Substituted Pyrrole-2-carboxylates | Fused Pyrrole Systems | Core structures for antibacterial agents. mdpi.com |

| Pyrrole-based Enaminones | Indolizines, Pyrrolo[1,2-a]pyrazines | Scaffolds for potent antifungal compounds. mdpi.com |

| Nitropyrrole Intermediates | Modified DNA Minor-Groove Binders | Development of molecules for targeted DNA interaction. nih.gov |

| Functionalized Pyrroles | Pyrrolamides, Poly-pyrrolic Structures | Natural products with antibacterial and antiviral effects. mdpi.com |

Role in Total Synthesis Efforts of Natural Products and Analogs (e.g., Marine Pyrrole Alkaloids)

The brominated pyrrole-2-carboxamide moiety is a signature structural motif found in a large family of marine natural products, particularly the pyrrole-imidazole alkaloids (PIAs) isolated from marine sponges. rsc.orgrsc.org These compounds, often referred to as oroidin (B1234803) alkaloids, exhibit a wide range of significant biological activities and possess fascinatingly complex molecular structures. rsc.orgresearchgate.net

Consequently, this compound and its close analogs are critical intermediates in the total synthesis of these marine alkaloids. Synthetic strategies frequently focus on the efficient construction of this key fragment before coupling it with other parts of the target molecule. rsc.org For instance, the synthesis of alkaloids like oroidin and hymenidin (B1674120) involves the formation of the pyrrole carboxamide bond as a key step. rsc.org Many of these natural products, such as longamide and hanishin, are derived from sponges and feature a pyrrole ring brominated at the C4 and/or C5 positions. chim.it The pyrrolic framework is a ubiquitous motif in these biologically active systems. chim.it

The table below lists representative marine alkaloids that feature the bromopyrrole core structure.

| Marine Alkaloid Family | Representative Compounds | Key Structural Feature |

| Oroidin Alkaloids | Oroidin, Hymenidin | 4-Bromo-pyrrole-2-carboxamide linked to an imidazole (B134444) moiety. rsc.orgrsc.org |

| Longamides | Longamide, Longamide B | Brominated pyrrole-2-carboxamides. chim.it |

| Dibromo Pyrrole Spermidine Alkaloids | Pseudoceratidine | Two 4,5-dibromopyrrole-2-carbamyl units. researchgate.net |

| Agelas Alkaloids | Agelastatin A, Nakamurines | Bromo- or debromopyrrole-2-carboxamide moiety. chim.itnih.gov |

Strategic Utility in Medicinal Chemistry Research

In medicinal chemistry, the this compound structure serves as a privileged scaffold for the discovery and development of new therapeutic agents. Its inherent chemical properties and biological relevance make it an attractive starting point for drug design campaigns.

Design and Development of Novel Bioactive Scaffolds

The pyrrole-2-carboxamide core is a well-established structural component in a multitude of compounds with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties. researchgate.netchim.it This makes this compound an ideal template for designing novel bioactive scaffolds. Medicinal chemists can systematically modify the core structure—for instance, by substituting the bromine atom or altering the substituents on the amino and carboxamide groups—to generate libraries of new compounds.

This approach has been successfully applied in the development of inhibitors for various biological targets. For example, derivatives of pyrrole-2-carboxamides have been designed as potent inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial target for treating drug-resistant tuberculosis. nih.gov Structure-activity relationship (SAR) studies have shown that attaching bulky substituents to the carboxamide and electron-withdrawing groups to the pyrrole ring can significantly enhance anti-TB activity. nih.gov Similarly, bromopyrrole alkaloids derived from marine sponges have inspired the synthesis of derivatives with anticancer, antimicrobial, and anti-biofilm activities. researchgate.net

| Bioactive Scaffold Class | Target/Activity | Example Application |

| Pyrrole-2-carboxamides | MmpL3 Inhibition | Development of new agents against drug-resistant tuberculosis. nih.gov |

| Pyrrolyl Benzamides | Enoyl-ACP Reductase (InhA) Inhibition | Targeting fatty acid biosynthesis in Mycobacterium tuberculosis. nih.gov |

| 4-Amino-piperidine-4-carboxamides | Protein Kinase B (Akt) Inhibition | Orally active inhibitors for cancer therapy. nih.gov |

| Marine Bromopyrrole Alkaloid Analogs | Antibacterial, Anti-biofilm | Combating microbial infections and biofilm formation. researchgate.net |

Exploration as a Pharmacophore in Targeted Compound Libraries

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. The pyrrole-2-carboxamide moiety is a recognized pharmacophore in many bioactive compounds. mdpi.com The hydrogen atoms on the pyrrole ring and the amide group, for instance, can act as crucial hydrogen bond donors, while the carbonyl oxygen is a hydrogen bond acceptor. These features allow the scaffold to fit into and interact with specific pockets in target proteins. nih.gov

In a structure-guided design of MmpL3 inhibitors, the pyrrole-2-carboxamide scaffold was specifically chosen to occupy the S4 pocket of the enzyme. nih.gov Research demonstrated that the hydrogens on this scaffold were critical for potency, highlighting its role as a key pharmacophore. nih.gov By retaining this core pharmacophoric unit and systematically varying other parts of the molecule, researchers can create targeted compound libraries to probe the chemical space around a biological target and optimize potency and selectivity. This strategy is central to modern drug discovery. nih.gov

Mechanistic Studies of Molecular Interactions and Target Engagement

Derivatives of this compound are valuable tools for elucidating the molecular mechanisms of drug action. By synthesizing a series of related analogs and evaluating their biological activity, scientists can build detailed structure-activity relationship (SAR) models. These models provide insights into how specific functional groups on the molecule interact with amino acid residues in the target's binding site.

For example, in the development of MmpL3 inhibitors, molecular docking studies were used to predict the binding model of a designed compound. nih.gov These computational models, when combined with experimental data from synthetic analogs, confirmed that specific parts of the molecule engaged in key hydrogen bonding and hydrophobic interactions within the target protein. nih.gov Such mechanistic studies are crucial for understanding target engagement and for the rational design of next-generation inhibitors with improved efficacy and reduced off-target effects. The study of related crystal structures, such as that of 4-bromo-1H-pyrrole-2-carboxylic acid, can also provide foundational information about the geometry and intermolecular interactions of these scaffolds. nih.gov

Emerging Roles in Material Science and Advanced Functional Materials

The compound this compound is gaining recognition as a versatile building block in the field of material science. Its distinct molecular architecture, which incorporates a pyrrole ring functionalized with an amino group, a bromo substituent, and a carboxamide moiety, provides a unique platform for the synthesis of advanced functional materials. The electron-rich pyrrole core is a well-established component of conductive polymers, while the appended functional groups offer opportunities for polymerization, cross-linking, and the introduction of specific chemical properties. scirp.org These features allow for the potential tuning of electronic, optical, and bioactive characteristics, making it a compound of interest for creating novel materials with tailored functionalities.

Development of Novel Polymeric and Composite Materials

The multifunctionality of this compound makes it a promising monomer for the development of new polymeric and composite materials. The amino and carboxamide groups can participate in various polymerization reactions, such as polycondensation, to form linear or cross-linked polymers. The presence of the pyrrole ring itself suggests that electropolymerization is a viable method to create conductive polymer films directly on electrode surfaces.

The bromine atom on the pyrrole ring plays a significant role in the material's properties and potential for further modification. Halogen substituents are known to influence the electronic properties of conjugated polymers, potentially altering their conductivity and band gap. researchgate.net Furthermore, the bromo group can serve as a reactive site for post-polymerization modifications through cross-coupling reactions, allowing for the grafting of other functional molecules to fine-tune the material's properties for specific applications. nih.gov

Polymers derived from such functionalized pyrroles are anticipated to exhibit a combination of useful properties, including electrical conductivity, thermal stability, and specific molecular recognition capabilities. These characteristics are highly sought after for applications ranging from antistatic coatings and electromagnetic shielding to scaffolds for tissue engineering. The ability to create copolymers by reacting this compound with other monomers further expands the possibilities for creating materials with a wide range of mechanical and electronic properties. researchgate.net

| Property | Potential Characteristic of Derived Polymers | Rationale for Potential Characteristic |

| Electrical Conductivity | Moderate to High | The polypyrrole backbone provides a conjugated system for charge transport. scirp.org |

| Processability | Potentially Improved | Functional groups may enhance solubility in organic solvents compared to unsubstituted polypyrrole. |

| Thermal Stability | Good | Aromatic and heterocyclic polymer backbones generally exhibit high thermal stability. |

| Functionality | High | Amino and carboxamide groups allow for covalent attachment of other molecules (e.g., biomolecules, catalysts). |

| Tunability | High | The bromo group allows for post-synthesis modification via cross-coupling reactions. nih.gov |

Applications in Optoelectronic Devices and Biosensors

The unique electronic and chemical properties of materials derived from this compound suggest their potential for use in high-performance optoelectronic devices and highly sensitive biosensors.

Optoelectronic Devices: Conjugated polymers based on pyrrole are known for their application in organic electronics. researchgate.net The incorporation of electron-donating (amino) and electron-withdrawing (bromo, carboxamide) groups can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting polymer. nih.gov This tunability is crucial for designing materials for specific optoelectronic applications, such as:

Organic Light-Emitting Diodes (OLEDs): By tuning the band gap, it may be possible to achieve emission in different parts of the visible spectrum.

Organic Photovoltaics (OPVs): The compound could be used to synthesize donor or acceptor materials with appropriate energy levels for efficient charge separation in solar cells.

Electrochromic Devices: The polymer's ability to change color upon oxidation and reduction could be harnessed for smart windows and displays.

Biosensors: The development of electrochemical biosensors is a particularly promising application area. The conductive nature of the polypyrrole backbone provides an excellent platform for transducing biological recognition events into measurable electrical signals. The functional groups of this compound are key to its potential in this area:

Immobilization of Biomolecules: The amino and carboxamide groups can be used to covalently attach enzymes, antibodies, or DNA probes to the polymer surface. This stable immobilization is critical for creating robust and reusable biosensors.

Molecular Recognition: These functional groups can also participate in hydrogen bonding and other non-covalent interactions, acting as recognition sites for specific target analytes.

Signal Amplification: The high surface area of a nanostructured polymer matrix can increase the loading of biorecognition elements, thereby amplifying the sensor's response.

For example, a biosensor for detecting a specific metabolite could be fabricated by immobilizing the corresponding enzyme onto a polymer film derived from this compound. The enzymatic reaction would produce a change in the local environment (e.g., pH, redox potential) that could be detected by the conductive polymer, generating a current or potential change proportional to the analyte concentration.

| Application Area | Potential Role of this compound | Key Functional Groups Involved |

| Organic Electronics | As a monomer for synthesizing active layer materials in OLEDs and OPVs. researchgate.net | Pyrrole ring, Amino group, Bromo group |

| Electrochemical Biosensors | As a monomer for creating a conductive matrix for biomolecule immobilization and signal transduction. | Amino group, Carboxamide group |

| Electrochromic Materials | As a precursor for polymers that change optical properties with applied voltage. | Pyrrole ring, Conjugated polymer backbone |

| Tissue Engineering | As a component for creating conductive scaffolds that can support and electrically stimulate cell growth. | Amino group, Carboxamide group |

Future Research Horizons for this compound

The heterocyclic compound this compound stands as a versatile scaffold in medicinal and materials chemistry. Its unique substitution pattern, featuring an amino group, a bromine atom, and a carboxamide moiety on a pyrrole core, provides multiple reactive sites for synthetic modification and functionalization. While its foundational applications are established, future research is poised to unlock its full potential through innovative and interdisciplinary approaches. This article explores the prospective research directions and unexplored avenues for this promising chemical entity.

Future Research Directions and Unexplored Avenues

The exploration of 1-Amino-4-bromo-1H-pyrrole-2-carboxamide is far from complete. Future investigations are expected to focus on optimizing its synthesis, expanding its functional diversity, and integrating it into modern discovery and application platforms.

Traditional synthetic methods for pyrrole (B145914) derivatives often involve harsh reaction conditions, toxic solvents, and multi-step processes that generate significant waste. tandfonline.com The future of synthesizing this compound and its analogs lies in the adoption of green chemistry principles. lucp.netnih.gov Research in this area should target the development of synthetic routes that are not only efficient in yield but also environmentally benign.

Key areas for exploration include:

Catalytic Systems: The use of novel catalysts, such as nanocatalysts or bio-sourced acid catalysts (e.g., citric acid, succinic acid), could offer solventless and more efficient pathways. lucp.net Iron-catalyzed processes are also emerging as a sustainable alternative for pyrrole synthesis. acs.org

Alternative Energy Sources: Methodologies like microwave-assisted synthesis and sonochemistry can significantly reduce reaction times and energy consumption compared to conventional heating. semanticscholar.orgeurekaselect.com

Greener Solvents: Replacing hazardous organic solvents with water, ionic liquids, or bio-derived solvents is a critical step towards sustainability. acs.org The Paal-Knorr synthesis, a classical method for creating pyrroles, has seen numerous modifications to make it more eco-friendly. tandfonline.com

| Parameter | Conventional Methods | Future Green Approaches |

|---|---|---|

| Catalysts | Mineral acids, heavy metals | Nanocatalysts, bio-acids, earth-abundant metals (e.g., Iron) lucp.netacs.org |

| Solvents | Volatile organic compounds (VOCs) | Water, ionic liquids, supercritical fluids, solvent-free (ball milling) lucp.netacs.org |

| Energy Input | Prolonged conventional heating | Microwave irradiation, ultrasound semanticscholar.orgeurekaselect.com |

| Reaction Type | Multi-step, linear synthesis | One-pot, multicomponent reactions (MCRs), cascade reactions rsc.orgnih.gov |

The core structure of this compound is a launchpad for creating a vast array of derivatives with customized properties. The bromine atom is a versatile handle for cross-coupling reactions, while the amino and carboxamide groups can be readily modified. Future research should focus on advanced derivatization strategies guided by computational modeling and structure-activity relationship (SAR) studies to develop molecules with high potency and selectivity for specific biological targets or material applications. nih.govrsc.org

SAR studies on related pyrrole-2-carboxamides have shown that modifications at different positions on the pyrrole ring can dramatically influence biological activity. nih.gov For example, attaching phenyl and pyridyl groups with electron-withdrawing substituents can greatly improve anti-mycobacterial activity. nih.gov Similarly, in the context of anticancer agents, modifications to the carboxamide moiety have been shown to be critical for tubulin inhibition. nih.gov

Future derivatization efforts could explore:

Substitution at the Bromine Position: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) can introduce a wide range of aryl, heteroaryl, or alkyl groups at the C4 position, systematically probing steric and electronic effects.

Amide Bond Scaffolding: The carboxamide group can be reacted with diverse amines to create a library of amides, influencing properties like solubility, cell permeability, and target binding affinity.

To rapidly explore the chemical space accessible from the this compound scaffold, its integration with modern drug discovery platforms is essential. Combinatorial chemistry allows for the systematic and rapid synthesis of a large number of distinct but structurally related compounds, known as a chemical library. bohrium.com

Future work should focus on developing a robust synthetic protocol for this compound that is amenable to automated, parallel synthesis. This would enable the creation of large, focused libraries of derivatives. These libraries can then be subjected to high-throughput screening (HTS) against a wide range of biological targets, such as enzymes or receptors, to identify novel hit compounds. nih.govpathogen-ri.eu For example, HTS of a low-molecular-weight compound library successfully identified pyrrole derivatives as prospective proton pump inhibitors. nih.gov Similarly, screening a custom fragment library led to the discovery of 1-phenylpyrroles as inhibitors of Notum carboxylesterase activity. nih.gov This combination of combinatorial synthesis and HTS can dramatically accelerate the discovery of new bioactive molecules derived from the core scaffold.

The inherent functionality of this compound makes it an attractive candidate for applications beyond traditional medicinal chemistry, particularly in the fields of chemical biology and materials science. biolmolchem.com Future progress will be significantly enhanced by fostering collaborations between synthetic chemists, biologists, and materials scientists.

Chemical Biology: The scaffold can be used to design chemical probes to study biological processes. For example, derivatives could be developed as specific enzyme inhibitors or fluorescent labels for cellular imaging. nih.gov The pyrrole core is also a key component in molecules designed for bioconjugation, allowing for the labeling and tracking of complex biomolecules. acs.org

Materials Science: Pyrrole is the fundamental building block of conductive polymers like polypyrrole. researchgate.net Derivatives of this compound could be explored as monomers for the synthesis of novel functional polymers. The specific substituents could be used to tune the electronic, optical, and physical properties of the resulting materials, leading to applications in sensors, organic electronics, and smart coatings. Fused pyrrole systems have also been investigated for their aggregation-induced emission enhancement (AIEE) properties, which are valuable in materials science. rsc.org

| Field | Potential Application | Rationale for Exploration |

|---|---|---|

| Chemical Biology | Enzyme Inhibitors, Chemical Probes, Bioconjugation Agents nih.govacs.org | The pyrrole carboxamide scaffold is a known pharmacophore; functional groups allow for attachment of reporters or linking to biomolecules. |

| Materials Science | Conductive Polymers, Organic Semiconductors, Fluorescent Materials researchgate.netrsc.org | Pyrrole is a precursor to conductive polymers; substituents can tune electronic and photophysical properties. |

| Agrochemicals | Fungicides, Herbicides researchgate.net | Pyrrole carboxamides are a known class of Complex II inhibitors used in agrochemical research. |

By pursuing these future research directions, the scientific community can fully harness the synthetic versatility and functional potential of this compound, paving the way for new discoveries in medicine, biology, and materials science.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-Amino-4-bromo-1H-pyrrole-2-carboxamide, and how can reaction yields be improved?

- Methodological Answer : Synthesis typically involves multi-step protocols, starting with pyrrole ring formation followed by bromination and carboxamide functionalization. Regioselective bromination at the 4-position can be achieved using N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiators or light exposure). Yield optimization may require Design of Experiments (DoE) to assess variables like temperature, solvent polarity, and catalyst loading. Purification via column chromatography or recrystallization ensures high purity, validated by HPLC .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR : H/C NMR to confirm substitution patterns (e.g., bromine’s deshielding effect at C4).

- IR : Identification of carboxamide (C=O stretch ~1650 cm) and amine (N-H stretch ~3300 cm) groups.

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation.

- X-ray Crystallography : For absolute configuration confirmation (monoclinic crystal systems, space group P21/c observed in related bromopyrroles) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.